molecular formula C11H16N2O2 B189114 N-butyl-N-methyl-4-nitroaniline CAS No. 56269-49-9

N-butyl-N-methyl-4-nitroaniline

Cat. No.: B189114
CAS No.: 56269-49-9
M. Wt: 208.26 g/mol
InChI Key: MITUDHRPTJOEPE-UHFFFAOYSA-N
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Description

N-Butyl-N-methyl-4-nitroaniline (systematic name: N-(butyl)-N-methyl-4-nitrobenzenamine) is a tertiary aromatic amine featuring a nitro group at the para position of the benzene ring and alkyl substituents (butyl and methyl) on the nitrogen atom. Such compounds are typically synthesized via alkylation of 4-nitroaniline with alkyl halides or through nucleophilic substitution reactions under phase-transfer conditions .

The butyl and methyl groups confer distinct steric and electronic effects, influencing solubility, crystallinity, and reactivity.

Properties

CAS No.

56269-49-9

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-butyl-N-methyl-4-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-3-4-9-12(2)10-5-7-11(8-6-10)13(14)15/h5-8H,3-4,9H2,1-2H3

InChI Key

MITUDHRPTJOEPE-UHFFFAOYSA-N

SMILES

CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key physical and spectral properties of N-butyl-N-methyl-4-nitroaniline with related compounds:

Compound Substituents Melting Point (°C) Key Spectral Data (¹H-NMR, IR) Reference
This compound N-butyl, N-methyl Not reported Inferred: δ ~3.0–3.5 (N–CH3), δ ~1.0–1.5 (butyl chain)
N-Benzyl-4-nitroaniline N-benzyl 135–137 δ 4.38 (Ph–CH2), δ 8.04 (NO2–ArH); IR: 3365 cm⁻¹ (NH)
N,N-Dimethyl-4-nitroaniline N,N-dimethyl Not reported Molecular formula: C8H10N2O2; Mono. mass: 166.074
N-Methyl-4-nitroaniline N-methyl Not reported Synonyms: p-Nitro-N-methylaniline
N-(4-Methylbenzyl)-3-nitroaniline N-(4-methylbenzyl), 3-nitro Not reported Prepared for educational synthesis

Key Observations :

  • N-Benzyl-4-nitroaniline exhibits a sharp NH stretch in IR (3365 cm⁻¹) due to secondary amine character, absent in tertiary amines like N-butyl-N-methyl derivatives .
  • Alkyl substituents (e.g., butyl, benzyl) lower melting points compared to unsubstituted 4-nitroaniline (mp 147–149°C), likely due to reduced crystallinity from steric hindrance.
  • Tertiary amines like N,N-dimethyl-4-nitroaniline lack NH absorption in IR, simplifying spectral differentiation .

Reactivity and Stability

  • Nitro Group Reactivity : The para-nitro group directs electrophilic substitution to the meta position. In this compound, steric hindrance from the bulky alkyl groups may slow such reactions compared to less-substituted analogs.
  • Thermal Stability : Benzyl derivatives (e.g., N-benzyl-3-nitroaniline) demonstrate moderate thermostability , while methyl/butyl analogs likely degrade at lower temperatures due to weaker aromatic stacking interactions.

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